![molecular formula C6H9N B3053271 3-Cyclopropylpropanenitrile CAS No. 5266-72-8](/img/structure/B3053271.png)
3-Cyclopropylpropanenitrile
Overview
Description
3-Cyclopropylpropanenitrile is a chemical compound with the CAS Number: 5266-72-8 . It has a molecular weight of 95.14 and its InChI Code is 1S/C6H9N/c7-5-1-2-6-3-4-6/h6H,1-4H2 . The physical form of 3-Cyclopropylpropanenitrile is liquid .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylpropanenitrile can be represented by the InChI Code: 1S/C6H9N/c7-5-1-2-6-3-4-6/h6H,1-4H2 . This indicates that the molecule consists of a cyclopropyl group attached to a propanenitrile group.Physical And Chemical Properties Analysis
3-Cyclopropylpropanenitrile is a liquid at room temperature . It has a molecular weight of 95.14 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Phase-Transfer Catalysis (PTC) : 3-Cyclopropylpropanenitrile can facilitate reactions at the interface between immiscible phases, enhancing reaction rates and selectivity .
Total Synthesis of Natural Products
Researchers have harnessed cyclopropane-containing compounds for the total synthesis of natural products. 3-Cyclopropylpropanenitrile plays a crucial role in constructing highly functionalized cyclopropanes, contributing to the synthesis of complex molecules .
Polypropylene (PP) Applications
While not directly related to 3-Cyclopropylpropanenitrile, understanding its applications in polypropylene (PP) sheds light on its broader impact:
Safety and Hazards
The safety information for 3-Cyclopropylpropanenitrile indicates that it is classified under GHS06 for hazard pictograms . The signal word for this compound is "Danger" . Hazard statements include H227, H301, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
This compound is a cyclopropane-containing analog, and cyclopropane is known to be an independent pharmacophore group used in the modification of the pharmacological activity level of medicines .
Mode of Action
The cyclopropane fragment in this compound imposes conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Cyclopropane-containing compounds have been found to increase the metabolic stability of target structures and extend the scope of their therapeutic action . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The cyclopropane fragment in this compound is known to increase the metabolic stability of the target structures , which could potentially impact its bioavailability.
Result of Action
The cyclopropane fragment in this compound is known to extend the scope of the therapeutic action of target structures .
Action Environment
It is known that the cyclopropane fragment in this compound increases the metabolic stability of the target structures , which could potentially influence its action under different environmental conditions.
properties
IUPAC Name |
3-cyclopropylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c7-5-1-2-6-3-4-6/h6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZKZONOLGFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509390 | |
Record name | 3-Cyclopropylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpropanenitrile | |
CAS RN |
5266-72-8 | |
Record name | 3-Cyclopropylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopropylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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